molecular formula C11H15BrFO3P B13703088 Diethyl 4-Bromo-2-fluorobenzylphosphonate

Diethyl 4-Bromo-2-fluorobenzylphosphonate

Cat. No.: B13703088
M. Wt: 325.11 g/mol
InChI Key: WGQJXOURLXLCNO-UHFFFAOYSA-N
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Description

Diethyl 4-Bromo-2-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrFO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-Bromo-2-fluorobenzylphosphonate typically involves the reaction of diethyl phosphite with 4-Bromo-2-fluorobenzyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Bromo-2-fluorobenzylphosphonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phosphonate group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, THF, DMF.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzylphosphonates.

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

Scientific Research Applications

Diethyl 4-Bromo-2-fluorobenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-Bromo-2-fluorobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing substrates. This interaction can lead to the inhibition or activation of these enzymes, affecting various biochemical pathways. The bromine and fluorine substituents can also influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-Fluorobenzylphosphonate: Similar structure but lacks the bromine atom.

    Diethyl 4-Bromobenzylphosphonate: Similar structure but lacks the fluorine atom.

    Diethyl Benzylphosphonate: Lacks both bromine and fluorine substituents.

Uniqueness

Diethyl 4-Bromo-2-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions. The presence of these substituents can also influence the compound’s biological activity, making it a valuable tool in medicinal chemistry and biological studies .

Properties

Molecular Formula

C11H15BrFO3P

Molecular Weight

325.11 g/mol

IUPAC Name

4-bromo-1-(diethoxyphosphorylmethyl)-2-fluorobenzene

InChI

InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3

InChI Key

WGQJXOURLXLCNO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)Br)F)OCC

Origin of Product

United States

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